N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide
Overview
Description
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide is a complex organic compound that belongs to the class of sulfonyl glycinamides This compound is characterized by the presence of a benzyl group, a methoxy-methylphenyl group, and a sulfonyl group attached to the glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Introduction of the Methoxy-Methylphenyl Group: This step involves the sulfonylation of the methoxy-methylphenyl group using a sulfonyl chloride derivative.
Coupling with Glycinamide: The final step involves the coupling of the benzyl and methoxy-methylphenyl sulfonyl groups with glycinamide under appropriate reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of N2-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-methylglycinamide
- N~2~-benzyl-N~2~-[(3-methylphenyl)sulfonyl]-N-methylglycinamide
- N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-ethylglycinamide
Uniqueness
N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycinamide is unique due to the specific combination of functional groups and their spatial arrangement. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of both methoxy and methyl groups on the phenyl ring can influence the compound’s electronic properties and interactions with molecular targets.
Properties
IUPAC Name |
2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-14-11-16(9-10-17(14)24-3)25(22,23)20(13-18(21)19-2)12-15-7-5-4-6-8-15/h4-11H,12-13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHHFMNVNSCQBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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